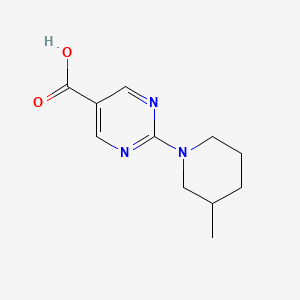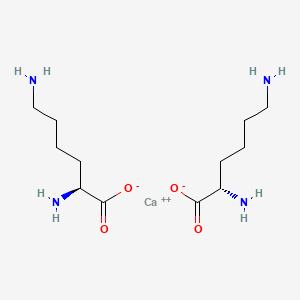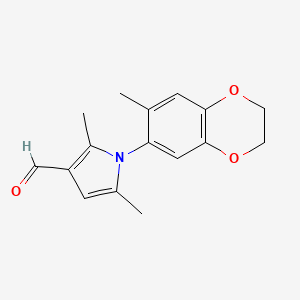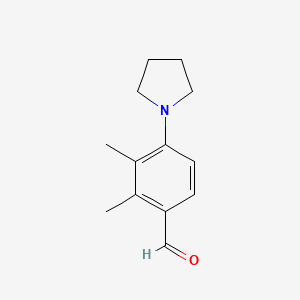
2-(3-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
2-(3-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid and its derivatives have been extensively researched for their chemical properties and potential applications in various fields. A notable study involves the synthesis of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives, which demonstrated significant anti-angiogenic and DNA cleavage activities, suggesting potential applications in anticancer therapies (Kambappa et al., 2017). Additionally, research on the synthesis of 2,3-disubstituted pyrrolidines and piperidines through oxidative decarboxylation-beta-iodination of amino acids offers insights into the development of new chemical entities with potential pharmaceutical applications (Boto et al., 2001).
Quantum Chemical and Molecular Dynamics Simulations
The compound and related piperidine derivatives have been subject to quantum chemical and molecular dynamics simulation studies for predicting inhibition efficiencies on corrosion of metals. This research suggests applications in material sciences, particularly in corrosion prevention (Kaya et al., 2016).
Antimicrobial and Antibacterial Activities
Several studies have synthesized pyrimidine derivatives incorporating piperidine moieties to evaluate their antimicrobial and antibacterial activities. For instance, new pyridine derivatives demonstrated variable and modest activity against investigated strains of bacteria and fungi, indicating the potential for developing new antimicrobial agents (Patel et al., 2011). Similarly, the synthesis and antibacterial activity of piperidine containing pyrimidine imines and thiazolidinones under microwave irradiation presented a novel approach to antimicrobial drug development (C.Merugu et al., 2010).
Eigenschaften
IUPAC Name |
2-(3-methylpiperidin-1-yl)pyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-8-3-2-4-14(7-8)11-12-5-9(6-13-11)10(15)16/h5-6,8H,2-4,7H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBPJIQBIMIRUJU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC=C(C=N2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methyl-piperidin-1-yl)-pyrimidine-5-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Trisodium 4-[(O-arsonophenyl)azo]-3-oxidonaphthalene-2,7-disulphonate](/img/structure/B1310252.png)



![Cyclohexanecarboxylic acid, 4-heptyl-, 4'-cyano[1,1'-biphenyl]-4-yl ester, trans-](/img/structure/B1310258.png)






